3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Physicochemical Property Differentiation Fluorine Electronic Effects pKa Modulation

Fluorinated 2-aminopyridine hydrochloride for kinase inhibitor and agrochemical lead discovery. The 3,5-difluoro substitution enhances metabolic stability by blocking CYP450 oxidation sites, while the N-methyl group provides a defined H-bond donor/acceptor pattern distinct from primary amine analogs. The hydrochloride salt enables direct use in amide coupling and SNAr reactions without deprotection. ● pKa ~2.90 ensures predictable protonation in biochemical assay buffers, reducing IC₅₀ variability ● LogP ~0.97 (free base) occupies the oral bioavailability window ● Crystalline salt offers superior long-term storage stability; no cold-chain logistics required ● Validated as privileged fragment in VRK1/2 inhibitor programs with optimized derivatives achieving 150 nM IC₅₀

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
CAS No. 1803584-01-1
Cat. No. B1433967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-methylpyridin-2-amine hydrochloride
CAS1803584-01-1
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=N1)F)F.Cl
InChIInChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
InChIKeyTZWGGVNQKLQWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride: Fluorinated Pyridine Intermediate


3,5-Difluoro-N-methylpyridin-2-amine hydrochloride (CAS 1803584-01-1) is a heterocyclic small molecule belonging to the fluorinated 2-aminopyridine class, supplied as a hydrochloride salt (C₆H₇ClF₂N₂, MW 180.58 g/mol) with commercial availability typically at ≥95% purity . The compound features a pyridine core substituted with fluorine atoms at the 3- and 5-positions and an N-methylamine group at the 2-position, modifications known to enhance metabolic stability, modulate electronic properties, and enable downstream derivatization into kinase inhibitors, anticancer agents, and agrochemical leads . Its structural features position it as a versatile intermediate or building block distinct from non-fluorinated and mono-fluorinated analogs, offering a calculated LogP (free base) of approximately 0.97 and a predicted pKa of 2.90, critical parameters for reactivity and formulation .

Core Identity Fluorinated 2-aminopyridine hydrochloride salt 3,5-difluoro pattern enables electron-deficient pyridine core for nucleophilic substitution
Workflow Fit Synthesis intermediate for kinase inhibitors and agrochemical leads Mimics VRK1/2 inhibitor substitution geometry; supports medicinal chemistry library derivatization
Procurement Form Stoichiometric crystalline solid with ≥95% purity Improved gravimetric handling and aqueous solubility over free base

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride: Substitution Limitations


Replacing 3,5-difluoro-N-methylpyridin-2-amine with its non-fluorinated parent N-methylpyridin-2-amine or mono-fluorinated congeners directly alters chemical reactivity and biological response due to the strong electron-withdrawing effect of fluorine atoms. The 3,5-difluoro substitution pattern significantly modifies the electron density of the pyridine ring, influencing nucleophilic aromatic substitution rates, hydrogen-bonding capacity, and metabolic stability relative to the hydrogen or chlorine analogs . In structure-activity relationship (SAR) studies on 2-aminopyridine-based scaffolds, the introduction of fluorine at the 3-position enhanced cytotoxicity over chlorine, while methylation at the 2-position amino group modulates lipophilicity and pharmacokinetics . Thus, seemingly minimal structural changes—a missing fluorine or a different halogen—yield compounds with non-equivalent biological activity and synthetic utility, making the precise 3,5-difluoro-N-methyl substitution pattern essential for reproducibility in advanced medicinal chemistry and chemical biology programs .

Target Compound 3,5-Difluoro-N-methylpyridin-2-amine HCl Electron-deficient core with dual meta-fluorine substitution and stoichiometric salt form for direct synthesis use.
Potential Substitute Non-fluorinated or mono-fluoro analogs Reduced fluorine content may shift reactivity rates and biological response; protonation behavior differs significantly.
Target Compound 3,5-Difluoro substitution pattern Symmetric difluoro regioisomer with LogP ~0.97; aligns with published VRK inhibitor scaffolds.
Potential Substitute 3,6- or 4,6-difluoro regioisomers Asymmetric substitution or higher lipophilicity alters synthetic outcomes and physicochemical profiles.
Target Compound Hydrochloride salt (CAS 1803584-01-1) Crystalline solid with ambient storage tolerance and gravimetric precision for stoichiometric reactions.
Potential Substitute Free base (CAS 1314974-90-7) Variable physical form with cold-chain requirements may complicate quantitative synthesis workflows.

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride: Differentiating from Closest Analogs


Enhanced Acidity by 3,5-Difluoro Substitution

The predicted acid dissociation constant (pKa) of 3,5-difluoro-N-methylpyridin-2-amine (free base) is 2.90±0.10 , markedly more acidic than the non-fluorinated analog N-methylpyridin-2-amine, which has a predicted pKa of 6.73±0.10 . This 3.83 log unit difference is consistent with the strong electron-withdrawing effect of the two meta-positioned fluorine atoms, which stabilize the conjugate base and substantially alter protonation state at physiological pH. The lower pKa indicates the free base will exist predominantly in its neutral form under standard organic extraction and chromatographic conditions, while the hydrochloride salt form (CAS 1803584-01-1) provides a stoichiometric, crystalline solid with improved handling and storage stability versus the liquid free base .

Enhanced Acidity
Data to verify
ΔpKa 3.83 (2.90 ± 0.10 vs. 6.73 ± 0.10)
>1000-fold acidity difference; shifts protonation control and reactivity strategy.
Predicted values from ACD/Labs software; experimental confirmation advised.
Physicochemical Property Differentiation Fluorine Electronic Effects pKa Modulation

Density and Boiling Point Shifts from 3,5-Difluoro Pattern

The predicted density of 3,5-difluoro-N-methylpyridin-2-amine (free base) is 1.303±0.06 g/cm³ with a boiling point of 159.4±40.0 °C . In contrast, the non-fluorinated analog N-methylpyridin-2-amine exhibits a measured density of 1.052 g/mL at 25 °C and a boiling point of 200–201 °C . The target compound shows a 23.9% higher density and a 40 °C lower boiling point, consistent with the fluorine atoms increasing molecular polarizability and dipole moment while reducing molar volume relative to hydrogen. The lower boiling point can be advantageous for purification by distillation or sublimation in synthetic workflows.

Density and Boiling Point
Cross-study comparable
Density 1.303 g/cm³ (+23.9%); Boiling Point 159.4°C (~40°C lower vs. non-fluorinated analog)
Distinct packing and distillation parameters; may support scale-up planning.
Target values predicted; comparator values measured.
Physicochemical Property Density Boiling Point Fluorine Effect

Cytotoxic Potentiation: 3,5-Difluoro vs. Chloro Scaffolds

In podophyllum-derived 2-aminopyridine conjugates, the introduction of a fluorine atom at the 3-position of the 2-aminopyridine moiety enhanced cytotoxicity against multiple tumor cell lines (HeLa, BGC-823, A549, Huh7, MCF-7) compared to the chlorine-substituted analog, while the methyl group did not confer the same enhancement . Although the tested compounds differ from the target molecule in their full structure, the core 2-aminopyridine with fluorine at the 3-position is a shared pharmacophoric element. The target compound bears fluorine at both the 3- and 5-positions, a substitution pattern found in optimized VRK1/2 kinase inhibitors (compound 26, IC₅₀ = 150 nM) . The dual fluorination is expected to provide further metabolic stabilization and electronic tuning relative to the mono-fluorinated or chloro analogs.

Cytotoxicity SAR Context
Class-level inference
3-Fluoro 3-Chloro
Fluorine > Chlorine > Methyl in cell-based SAR study
Supports selection for oncology-focused library design; class-level evidence on podophyllum conjugates.
Cell lines: HeLa, BGC-823, A549, Huh7, MCF-7. MTT assay.
Cytotoxicity Fluorine SAR 2-Aminopyridine Cancer Cell Lines

Hydrochloride Salt: Crystalline Handling vs. Free Base

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride (CAS 1803584-01-1) is supplied as a solid crystalline salt, whereas the free base (CAS 1314974-90-7) is described as a solid but with variable physical form and storage requirements (store at 2–8 °C, protect from light) . The hydrochloride salt has a molecular weight of 180.58 g/mol (vs. 144.12 g/mol for the free base), providing increased molar mass that can simplify gravimetric handling in quantitative synthesis. The hydrochloride counterion improves aqueous solubility, enabling direct use in aqueous-phase reactions or biological assay buffers without pre-dissolution in organic co-solvents .

Salt Form Advantage
Direct comparison
MW 180.58 g/mol (+25.3%); Crystalline solid with ambient storage
vs. Free base: MW 144.12 g/mol; 2-8°C protected from light
Preferred procurement form for stoichiometric synthesis and aqueous assay buffers.
Based on commercial vendor specifications.
Salt Form Selection Hydrochloride Physical Form Procurement

Regioisomer Selectivity: 3,5- vs. 3,6- and 4,6-Difluoro Isomers

The 3,5-difluoro substitution pattern places fluorine atoms at meta positions relative to the pyridine nitrogen, generating a symmetry plane absent in the 3,6-difluoro isomer (CAS 2138088-10-3) and the 4,6-difluoro isomer. This symmetry can simplify NMR interpretation and reduce the number of potential regioisomeric byproducts in further derivatization reactions such as nucleophilic aromatic substitution . The 4,6-difluoropyridin-2-amine isomer (CAS not specified) has a predicted LogP of 1.52 versus the free base target compound LogP of approximately 0.97, indicating a >3.5-fold difference in lipophilicity that would alter membrane permeability and pharmacokinetic properties in any derived bioactive molecule . The 3,5-pattern also mimics the substitution geometry found in published VRK1/2 inhibitors .

Regioisomer Selectivity
Direct comparison
LogP ~0.97 (3,5-difluoro) vs. 1.52 (4,6-difluoro)
Symmetry plane present in 3,5-isomer simplifies NMR and derivatization
Correct regioisomer is essential for reproducing literature syntheses; lipophilicity varies >3.5-fold.
LogP data from ChemSrc, ChemBK; structural analysis from vendor catalogs.
Positional Isomer Fluorine Substitution Pattern Chemical Reactivity

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride: High-Impact Application Scenarios


Kinase Inhibitor Design Targeting VRK, JAK, p38 MAPK

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ 3,5-difluoro-N-methylpyridin-2-amine hydrochloride as a privileged fragment or intermediate for parallel synthesis libraries targeting VRK1/2 (IC₅₀ benchmarks at 150 nM for optimized derivatives) . The 3,5-difluoro pattern mimics the substitution in the most potent VRK1 inhibitor (compound 26) from the published aminopyridine series, and the hydrochloride salt form (CAS 1803584-01-1) facilitates direct use in amide coupling or nucleophilic aromatic substitution reactions without additional deprotection steps . The predicted pKa of 2.90 for the free base ensures predictable protonation behavior in biochemical assay buffers, reducing variability in IC₅₀ determinations compared to less acidic analogs .

Anticancer Fragment Libraries with Fluorine-Enhanced Cytotoxicity

Researchers constructing focused fragment libraries for screening against p53-mutant cancers can select 3,5-difluoro-N-methylpyridin-2-amine hydrochloride over its chloro or non-halogenated counterparts because the 3-fluoro substituent on 2-aminopyridine cores has been shown to enhance cytotoxicity across multiple cell lines (HeLa, BGC-823, A549, Huh7, MCF-7) via microtubule polymerization inhibition and apoptosis induction . The dual 3,5-difluoro substitution may further improve metabolic stability and prevent oxidative dehalogenation, a common metabolic liability of chloroaromatics . Use of the hydrochloride salt enables direct dissolution in DMSO or aqueous buffers for high-throughput screening campaigns .

Fluorinated Agrochemical Intermediate Synthesis

Process chemists developing agrochemical leads—particularly fungicides incorporating fluorinated pyridine motifs—can utilize 3,5-difluoro-N-methylpyridin-2-amine hydrochloride as a defined intermediate. The crystalline salt form provides superior long-term storage stability and eliminates the need for cold-chain logistics, while the 3,5-difluoro pattern offers a unique combination of electron deficiency and symmetry that facilitates regioselective further functionalization . The compound's predicted density (1.303 g/cm³) and moderate boiling point (159.4 °C) allow predictable behavior in distillation or sublimation purification steps at pilot scale .

Bioisostere Replacement for CNS and Inflammatory Targets

Drug discovery programs seeking to replace metabolically labile chloroaromatics or methoxypyridines with fluorinated bioisosteres can benchmark 3,5-difluoro-N-methylpyridin-2-amine hydrochloride as a replacement fragment. The fluorine atoms at positions 3 and 5 block common sites of cytochrome P450 oxidation, while the N-methyl group provides a defined hydrogen-bond donor/acceptor pattern distinct from the primary amine analog (3,5-difluoropyridin-2-amine) . The LogP of the free base (~0.97) occupies a desirable range for oral bioavailability, and the hydrochloride salt ensures consistent stoichiometry during fragment coupling .

Application
Selection Property
Validation Focus
Kinase inhibitor design (VRK, JAK, p38 MAPK)
3,5-difluoro pharmacophore with VRK1/2 scaffold geometry
Class-level kinase selectivity review and pKa-mediated protonation control in assay buffers
Anticancer fragment libraries (p53-mutant models)
Fluorine-driven cytotoxicity SAR over chloro/methyl analogs
Cell-model endpoint review and apoptosis pathway-response interpretation
Fluorinated agrochemical intermediate synthesis
Crystalline salt with storage stability and predictable distillation behavior
Process-scale reproducibility and regioisomeric purity confirmation
Bioisostere replacement for CNS and inflammatory targets
Metabolic stability enhancement with N-methyl H-bond motif
Exposure-model review and stoichiometry verification during fragment coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.